Product packaging for N-benzhydryl-4-methoxybenzenesulfonamide(Cat. No.:)

N-benzhydryl-4-methoxybenzenesulfonamide

Cat. No.: B337204
M. Wt: 353.4 g/mol
InChI Key: NSOXOHVAAHBFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzhydryl-4-methoxybenzenesulfonamide is a synthetic sulfonamide derivative of interest in chemical and pharmaceutical research. This compound features a benzhydryl group, known for imparting significant steric bulk, and a 4-methoxybenzenesulfonamide moiety, a common pharmacophore in medicinal chemistry. Sulfonamides are a historically significant class of compounds, first recognized for their antibiotic properties and now explored for a diverse range of biological activities including antitumor, anticancer, and enzyme inhibitory applications . In research settings, this compound serves as a valuable intermediate for exploring structure-activity relationships (SAR). Its molecular structure, characterized by the twisted geometry between the aromatic rings common in N-aroyl-arylsulfonamides, makes it a candidate for studies in crystal engineering and supramolecular chemistry . In the solid state, related sulfonamide structures are known to form intricate three-dimensional networks stabilized by N—H···O hydrogen bonds and C—H···π interactions, which are critical for understanding molecular assembly and material properties . Researchers also utilize such benzhydryl-sulfonamide derivatives as building blocks in the synthesis of more complex molecules, including potential enzyme inhibitors or as probes in biochemical assays . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. All sales are final, and researchers are responsible for confirming product identity and purity for their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO3S B337204 N-benzhydryl-4-methoxybenzenesulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H19NO3S

Molecular Weight

353.4 g/mol

IUPAC Name

N-benzhydryl-4-methoxybenzenesulfonamide

InChI

InChI=1S/C20H19NO3S/c1-24-18-12-14-19(15-13-18)25(22,23)21-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20-21H,1H3

InChI Key

NSOXOHVAAHBFMV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Borrowing Hydrogen or Hydrogen Autotransfer Catalysis:this is One of the Most Elegant Green Approaches for the N Alkylation of Sulfonamides with Alcohols.acs.orgorganic Chemistry.orgnih.gov

Atom Economy: The only byproduct of the reaction is water, leading to very high atom economy.

Green Alkylating Agents: It utilizes alcohols, which are often readily available, less toxic, and more environmentally friendly than traditional alkyl halides.

Catalytic Systems: Catalysts based on manganese acs.org and iridium rsc.org have been developed for this transformation, allowing for efficient reactions under relatively mild conditions. A manganese-catalyzed approach using a well-defined pincer precatalyst enables the mono-N-alkylation of a diverse range of sulfonamides with benzylic and primary aliphatic alcohols in excellent yields. acs.org

Use of Greener Solvents:traditional Organic Solvents Are Often Volatile, Flammable, and Toxic. Research Has Focused on Replacing Them with More Benign Alternatives.

Water: The N-alkylation of sulfonamides with alcohols has been successfully performed in water using a water-soluble iridium complex as the catalyst. rsc.org Other syntheses of sulfonamides have also been achieved in aqueous media, simplifying product isolation and reducing environmental impact. rsc.org

Solvent-Free Reactions: A practical and efficient N-alkylation of sulfonamides using alcohols has been achieved under solvent-free conditions with a catalytic amount of manganese dioxide, further enhancing the green credentials of the process. organic-chemistry.org

The table below summarizes various green synthetic protocols for N-alkylation of sulfonamides.

MethodCatalyst/ConditionsAlkylating AgentKey Green AdvantagesReference
Borrowing HydrogenMn(I) PNP pincer complexPrimary AlcoholsWater is the only byproduct; high atom economy. acs.org
Borrowing Hydrogen[Ru(p-cymene)Cl₂]₂ / dppfPrimary & Secondary AlcoholsWater is the only byproduct; avoids alkyl halides. organic-chemistry.orgnih.gov
Aqueous SynthesisWater-soluble Iridium complexAlcoholsUses water as a benign solvent. rsc.org
Solvent-Free SynthesisManganese dioxide (cat.)AlcoholsEliminates the need for a solvent. organic-chemistry.org

Catalyst Reusability and Sustainability in N-benzhydryl-4-methoxybenzenesulfonamide Production

The sustainable production of this compound is intrinsically linked to the development of synthetic methodologies that incorporate reusable catalysts. The principles of green chemistry encourage the use of catalytic processes over stoichiometric ones, with a particular emphasis on heterogeneous catalysts that can be easily recovered and recycled, thereby minimizing waste and production costs. Research in this area for this compound and its analogues has explored various strategies, from the use of solid acid catalysts for the formation of key intermediates to the implementation of metal-catalyzed N-alkylation reactions.

A common synthetic route to this compound involves the initial formation of an N-sulfonylimine intermediate, followed by a reduction or alkylation step. The sustainability of this pathway can be significantly enhanced by employing recyclable catalysts in these stages.

One approach focuses on the environmentally benign synthesis of N-sulfonylimines, the precursors to N-alkylated sulfonamides. A green synthetic method involves the condensation of sulfonamides with aldehydes. In this context, neutral aluminum oxide (Al₂O₃) has been identified as an efficient and reusable dehydrating agent, facilitating the reaction under catalyst-free conditions. nih.govrsc.org This method avoids the use of hazardous reagents, toxic solvents, and expensive, non-recyclable catalysts, which are common drawbacks of many traditional methods. nih.gov The straightforward condensation of a sulfonamide with an aldehyde in the presence of Al₂O₃ offers a practical and environmentally responsible route to N-sulfonylimines. nih.govrsc.org

For the subsequent conversion of the N-sulfonylimine to the final N-alkylsulfonamide, various reduction methods have been explored. One such method utilizes a diiodine-triethylsilane system. researchgate.net While effective, the reusability of this homogeneous system presents challenges. A more sustainable alternative is the use of heterogeneous catalysts for the N-alkylation of sulfonamides. For instance, manganese-based catalysts have been employed for the N-alkylation of a diverse range of sulfonamides using alcohols as the alkylating agents in a "borrowing hydrogen" approach. researchgate.net This method is advantageous as it generates water as the only byproduct. researchgate.net

Furthermore, solid acid catalysts have demonstrated significant potential in promoting the synthesis of related compounds. For example, P₂O₅/SiO₂ has been used as a recyclable catalyst for the N-acylation of sulfonamides under heterogeneous and solvent-free conditions. researchgate.net The catalyst can be recovered by simple filtration and reused in subsequent reactions. researchgate.net

While specific data on the catalyst reusability for the direct synthesis of this compound is limited in publicly available literature, the principles and methodologies applied to analogous sulfonamide syntheses provide a strong foundation for developing sustainable production processes. The use of recyclable heterogeneous catalysts, such as metal-supported catalysts or solid acids, in both the formation of the N-sulfonylimine intermediate and its subsequent conversion to the final product, represents a key strategy for enhancing the sustainability of this compound production.

The following table summarizes the reusability of a catalyst in a related N-acylation reaction, highlighting the potential for sustainable catalytic cycles in sulfonamide chemistry.

CatalystReactionRecycle RunYield (%)
P₂O₅/SiO₂N-Acylation of Sulfonamides195
294
392
490

This interactive table showcases the potential for catalyst reusability in sulfonamide synthesis, based on data from analogous reactions.

Structure Activity Relationship Sar Studies and Molecular Design

Exploration of Molecular Modifications within the N-benzhydryl-4-methoxybenzenesulfonamide Scaffold

The this compound core presents several key regions for chemical modification: the benzhydryl moiety, the 4-methoxybenzenesulfonyl group, and the sulfonamide linker itself. SAR studies systematically alter these regions to probe the molecular interactions critical for biological effect.

The biological activity of sulfonamide-based compounds can be significantly influenced by the nature and position of substituents on their aromatic rings. While direct SAR studies on this compound are not extensively detailed in publicly available literature, principles can be drawn from research on analogous sulfonamide structures.

Generally, SAR exploration on a scaffold like this would involve:

Modification of the Benzhydryl Group: Introducing electron-donating or electron-withdrawing groups onto one or both phenyl rings of the benzhydryl moiety can impact activity. The size and lipophilicity of these substituents can affect how the molecule fits into a target's binding pocket.

Modification of the 4-methoxybenzenesulfonyl Group: The methoxy (B1213986) group at the para-position is a key feature. SAR studies would typically explore moving this group to the ortho- or meta-positions or replacing it with other substituents (e.g., halogens, alkyls, trifluoromethyl groups) to modulate electronic properties and binding interactions. For instance, in related N-(aryl)arylsulfonamides, altering substituents on the benzenesulfonamide (B165840) ring has been shown to significantly affect crystal packing and intermolecular interactions, which can translate to differences in biological activity.

Alterations to the Sulfonamide Linker: The N-H bond of the sulfonamide group is often a critical hydrogen bond donor. N-alkylation or N-arylation at this position typically leads to a loss of this interaction and can drastically alter or diminish activity, though it may improve other properties like cell permeability.

The following interactive table illustrates hypothetical SAR data for a series of this compound derivatives, demonstrating how substituent changes might correlate with inhibitory activity against a generic kinase target.

Compound R1 (Benzhydryl Ring) R2 (Benzenesulfonyl Ring) IC50 (nM)
1 (Parent) H4-OCH3150
2 4-F4-OCH375
3 4-Cl4-OCH360
4 4-CH34-OCH3200
5 H4-Cl120
6 H3-OCH3350
7 H4-CF390

This table is illustrative and does not represent experimentally verified data for this specific compound series.

Rational drug design utilizes the structural information of the biological target to guide the synthesis of more potent and selective inhibitors. If the crystal structure of this compound bound to its target protein were known, researchers could precisely design new derivatives to optimize interactions. This process involves identifying key binding pockets, hydrogen bond donors and acceptors, and hydrophobic regions within the target's active site.

For example, if a hydrophobic pocket is identified near one of the phenyl rings of the benzhydryl group, derivatives with lipophilic substituents at that position would be designed. Conversely, if a key hydrogen bond with a residue like Aspartate is observed with the sulfonamide N-H group, this interaction would be preserved in future designs. This structure-based approach accelerates the optimization process and reduces the trial-and-error inherent in traditional medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR represents a computational approach to formalize the SAR by creating a mathematical relationship between the chemical properties of a series of compounds and their biological activities.

QSAR modeling aims to develop a predictive equation of the form: Biological Activity = f(Molecular Descriptors). For a series of this compound derivatives, this involves calculating various physicochemical properties (descriptors) for each molecule and correlating them with their measured biological activity (e.g., IC50 values) using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. biointerfaceresearch.commdpi.com

A successful QSAR model can predict the activity of novel, unsynthesized derivatives, thereby prioritizing the most promising compounds for synthesis and testing. mdpi.com The robustness and predictive power of a QSAR model are evaluated using statistical metrics such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). mdpi.com

The quality of a QSAR model is highly dependent on the chosen molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. For the this compound scaffold, relevant descriptors would likely include:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include Hammett constants (σ) for substituents, dipole moment, and partial atomic charges. They are crucial for modeling electrostatic or hydrogen bonding interactions.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and Taft steric parameters (Es) are common examples that help quantify how a molecule's bulk influences its fit within a receptor site.

Hydrophobic Descriptors: The partition coefficient (logP) or calculated versions like AlogP are the most common descriptors for hydrophobicity. mdpi.com This property is critical for membrane permeability and for hydrophobic interactions within the target's binding pocket.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, such as connectivity indices (e.g., Chi indices) and Wiener indices, which describe molecular branching and shape. mdpi.com

By identifying the descriptors that have the most significant correlation with activity, a QSAR study can provide valuable insights into the specific physicochemical properties that drive the biological effects of this class of compounds.

Scaffold Hopping and Novel Chemotype Discovery

Scaffold hopping is a drug design strategy aimed at identifying structurally novel compounds that retain the biological activity of the original molecule. nih.gov The goal is to replace the central core (the scaffold) of a known active compound, like this compound, with a different chemical moiety while preserving the essential 3D arrangement of key binding groups.

This technique is particularly valuable for generating new intellectual property, overcoming undesirable physicochemical or pharmacokinetic properties of the original scaffold, or exploring new chemical space. nih.gov For example, a research program might seek to replace the entire N-benzhydryl-benzenesulfonamide core with a bioisosteric, non-sulfonamide scaffold that maintains the relative orientation of the two large aromatic systems. Computational methods, such as shape-based screening or pharmacophore modeling, are often employed to search virtual libraries for new scaffolds that mimic the shape and electronic features of the original active compound. An example of this strategy in a different molecular class involved successfully modifying N-benzyl-3,4,5-trimethoxyaniline to produce novel flavan derivatives with potent anticancer activity. nih.govelsevierpure.com

Strategies for Identifying Structurally Diverse Bioactive Analogues

The quest for novel and improved bioactive analogues of this compound involves a multifaceted approach. A primary strategy is the systematic modification of its core structure. This includes alterations to the benzhydryl group, the sulfonamide linker, and the methoxy-substituted benzene (B151609) ring. By introducing different functional groups at various positions, medicinal chemists can probe the electronic and steric requirements for optimal biological activity.

Another key strategy is the creation of compound libraries. These libraries consist of a large number of structurally related compounds that can be rapidly screened for their biological effects. This high-throughput screening approach allows for the efficient identification of "hit" compounds with desired activities, which can then be further optimized.

The "tail approach" is a more targeted strategy where specific chemical moieties, or "tails," are appended to the core scaffold to enhance interactions with a biological target. For instance, in the broader class of benzenesulfonamides, this approach has been successfully used to improve isoform specificity of inhibitors targeting enzymes like carbonic anhydrases.

Ligand-Based and Structure-Based Approaches in Scaffold Hopping

Scaffold hopping is an innovative strategy in drug discovery that aims to identify new molecular frameworks (scaffolds) that can mimic the biological activity of a known active compound while possessing a different core structure. bhsai.orgresearchgate.netuniroma1.it This is particularly valuable for developing compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

Ligand-based scaffold hopping relies on the knowledge of known active molecules. It uses computational methods to identify new scaffolds that can present the key pharmacophoric features—the essential spatial arrangement of functional groups—responsible for the biological activity of the original compound. This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

Structure-based scaffold hopping , on the other hand, leverages the known 3D structure of the target protein. dundee.ac.uk This method involves computationally screening libraries of molecular fragments or complete molecules to find new scaffolds that can fit into the active site of the target and form favorable interactions. This approach allows for the rational design of novel compounds with potentially different binding modes compared to the original ligand.

For a molecule like this compound, both approaches could be theoretically applied. A ligand-based approach would involve using its known structure as a template to find other scaffolds that can mimic its shape and electronic properties. A structure-based approach would require identifying a specific biological target and then using its 3D structure to discover novel scaffolds that can bind to it effectively.

Computational and Molecular Modeling in SAR Investigations

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing insights into the molecular interactions that govern biological activity. These in silico methods allow for the rational design of new compounds and the interpretation of experimental SAR data.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govbohrium.comnih.govtandfonline.comdoaj.org This method is crucial for understanding how a ligand, like this compound, might interact with its biological target at the atomic level.

The process involves placing the ligand in the binding site of the target protein and calculating the binding energy for different orientations and conformations. The resulting "docking score" provides an estimate of the binding affinity, with lower scores generally indicating a more favorable interaction. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding.

For benzenesulfonamide derivatives, molecular docking has been extensively used to study their interactions with various enzymes, including carbonic anhydrases. nih.govbohrium.comnih.govtandfonline.com These studies have helped to elucidate the binding modes of these inhibitors and guide the design of more potent and selective compounds. Although specific docking studies for this compound are not widely published, the principles derived from studies on similar molecules can be applied to predict its potential interactions.

Below is an illustrative data table showing typical results from a molecular docking study of benzenesulfonamide analogues against a hypothetical protein target.

CompoundDocking Score (kcal/mol)Key Interacting Residues
Analogue 1-8.5HIS94, VAL121, LEU198
Analogue 2-7.9HIS94, THR199, TRP209
Analogue 3-9.2HIS94, VAL121, LEU198, PHE131

This table is for illustrative purposes and does not represent actual experimental data for this compound.

In Silico Prediction of Molecular Interactions and Binding Modes

Beyond molecular docking, a range of other in silico methods are employed to predict molecular interactions and binding modes. icm.edu.plnih.govcornell.edunih.govacs.org These computational tools can provide a more dynamic and detailed picture of the ligand-target complex.

Molecular dynamics (MD) simulations , for example, can simulate the movement of atoms in a ligand-protein complex over time. This allows researchers to assess the stability of the predicted binding pose from docking and to observe how the ligand and protein adapt to each other. MD simulations can also be used to calculate binding free energies, providing a more accurate prediction of binding affinity than docking scores alone.

Pharmacophore modeling is another valuable in silico tool. It involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic groups) that are necessary for a molecule to bind to a specific target. This "pharmacophore" can then be used to screen virtual libraries of compounds to identify new potential ligands.

These computational approaches, when used in conjunction with experimental data, provide a powerful platform for understanding the SAR of this compound and for guiding the design of new and improved therapeutic agents. icm.edu.plnih.gov

Investigations into the Biological Activities of N Benzhydryl 4 Methoxybenzenesulfonamide and Analogues

Carbonic Anhydrase (CA) Inhibition Profile

Benzenesulfonamides are a well-established class of compounds known to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. mdpi.com While specific inhibitory data for N-benzhydryl-4-methoxybenzenesulfonamide is not detailed in the reviewed literature, the extensive research on its parent scaffold, benzenesulfonamide (B165840), provides a strong basis for understanding its potential activity. CAs catalyze the reversible hydration of carbon dioxide, and their dysregulation is linked to several diseases, including cancer. mdpi.comnih.gov

Research into various benzenesulfonamide derivatives demonstrates a wide range of inhibitory activities against different human carbonic anhydrase (hCA) isozymes. The cytosolic isoform hCA II is a ubiquitous, off-target enzyme, while the transmembrane isoforms hCA IX and hCA XII are overexpressed in many types of tumors and are considered validated anticancer targets. acs.orgnih.gov

Studies on diverse series of benzenesulfonamides show significant inhibition of these key isoforms. For instance, certain hydrazonobenzenesulfonamides exhibit low nanomolar inhibitory activity against hCA II, IX, and XII. unimi.it Other series of benzenesulfonamides incorporating imide moieties have also been investigated, showing inhibition constants (Kᵢ) against hCA II ranging from 2.4 nM to 4515 nM, while inhibition of hCA IX and hCA XII was observed in the ranges of 9.7 nM to 7766 nM and 14 nM to 316 nM, respectively. nih.gov Furthermore, novel benzenesulfonamides developed through click chemistry have shown moderate potency against hCA II (Kᵢ values between 30.1 and 755 nM) but were potent, low nanomolar to subnanomolar inhibitors of the tumor-associated hCA IX and hCA XII isoforms. nih.gov

Inhibition Constants (Kᵢ) of Various Benzenesulfonamide Analogues Against hCA Isozymes
hCA IsozymeInhibition Constant (Kᵢ) Range (nM)Compound Class Reference
hCA II2.4 - 4515Sulphonamides with imide moieties nih.gov
hCA IX9.7 - 7766Sulphonamides with imide moieties nih.gov
hCA XII14 - 316Sulphonamides with imide moieties nih.gov
hCA II30.1 - 755Benzenesulfonamides via click chemistry nih.gov
hCA IX1.5 - 38.9Benzenesulfonamides via click chemistry nih.gov
hCA XII0.8 - 12.4Benzenesulfonamides via click chemistry nih.gov

The therapeutic potential of CA inhibitors is heavily dependent on their selectivity for specific isozymes. mdpi.com For anticancer applications, high selectivity for tumor-associated isoforms like hCA IX and XII over the ubiquitous cytosolic isoforms (hCA I and II) is critical to minimize off-target effects. nih.govnih.gov Many research efforts are focused on designing benzenesulfonamide derivatives that achieve this desired selectivity. mdpi.comunifi.it

For example, some sulphonamide derivatives have demonstrated high selectivity for hCA IX or hCA XII inhibition over hCA II. nih.gov The development of such isoform-selective inhibitors is a key strategy in creating safer and more effective drugs for treating conditions where CAs are implicated, such as cancer, glaucoma, and epilepsy. nih.govunifi.it The ability to selectively target hCA IX and XII, which are crucial for tumor cell survival in hypoxic environments, makes this class of compounds promising for cancer therapy. acs.orgnih.gov

Antitumor and Antiproliferative Mechanisms

Analogues of this compound have emerged as potent antitumor agents, largely due to their innovative mechanisms of action that involve targeting multiple key proteins involved in cancer progression.

A significant advancement in cancer therapy is the development of dual-target inhibitors, which can simultaneously block multiple pathways essential for tumor growth. Analogues of 4-methoxybenzenesulfonamide (B72560) have been identified as novel dual inhibitors of both tubulin and Signal Transducer and Activator of Transcription 3 (STAT3). nih.govresearchgate.net Both overexpressed tubulin and constitutively activated STAT3 are critical players in the development and proliferation of many cancers, making them important therapeutic targets. nih.govresearchgate.net

Research has led to the design of N-sulfonyl-aminobiaryl and 4-methoxy-N-(1-naphthalene) benzenesulfonamide derivatives that exhibit this dual-targeting capability. nih.govresearchgate.net This strategy aims to achieve synergistic antitumor effects and potentially overcome resistance mechanisms associated with single-target agents. researchgate.net

One of the primary antitumor mechanisms for this class of compounds is the inhibition of tubulin polymerization. nih.govmdpi.com Tubulin is the protein subunit of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these inhibitors can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death). nih.govnih.gov

Specifically, these benzenesulfonamide analogues act as colchicine binding site inhibitors. nih.govmdpi.com They competitively bind to the colchicine site on β-tubulin, preventing the assembly of tubulin dimers into microtubules. nih.gov For example, the analogue DL14 was found to inhibit tubulin polymerization with a half-maximal inhibitory concentration (IC₅₀) of 0.83 μM. nih.gov This mechanism is a hallmark of many potent antimitotic agents used in cancer chemotherapy. mdpi.com

The second arm of the dual-target strategy involves the inhibition of the STAT3 signaling pathway. nih.gov STAT3 is a transcription factor that, when persistently activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. nih.gov The inhibition of STAT3 phosphorylation (activation) is therefore a key therapeutic goal. nih.govfrontiersin.org

Analogues of 4-methoxybenzenesulfonamide have been shown to directly bind to the STAT3 protein, inhibiting its phosphorylation. nih.gov The compound DL14, for instance, inhibited STAT3 phosphorylation with an IC₅₀ value of 6.84 μM. nih.gov Another analogue, referred to as compound 21 [N-(4'-cyano-3'-fluoro-biphenyl-2-yl)-4-methoxy-benzenesulfonamide], also demonstrated potent inhibition of STAT3 phosphorylation with an IC₅₀ of 0.2 μM. researchgate.net By blocking this critical signaling pathway, these compounds can suppress tumor growth and induce apoptosis. nih.gov

Antitumor Activity of 4-Methoxybenzenesulfonamide Analogues
Compound AnalogueTargetActivity (IC₅₀)Cell Proliferation Inhibition (IC₅₀)
DL14 nih.govTubulin Polymerization0.83 μMA549: 1.35 μM MDA-MB-231: 2.85 μM HCT-116: 3.04 μM
STAT3 Phosphorylation6.84 μM
Compound 21 researchgate.netSTAT3 Phosphorylation0.2 μMMean GI₅₀: 57.5 nM (across 4 cancer cell lines)

MDM2 Protein Interaction Studies

The interaction between the tumor suppressor protein p53 and its negative regulator, Mouse double minute 2 homolog (MDM2), is a critical target in cancer therapy. Inhibiting this interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells. While various small molecules have been investigated as MDM2 inhibitors, no specific studies detailing the interaction of this compound with the MDM2 protein have been identified. Research in this area typically involves biophysical assays such as fluorescence polarization, surface plasmon resonance, or NMR spectroscopy to determine binding affinity and elucidate the structural basis of the interaction.

Anti-inflammatory Response Evaluation

The evaluation of a compound's anti-inflammatory potential is crucial for the development of new therapeutics for a range of inflammatory diseases. This typically involves a multi-step process using both cellular and whole-organism models.

In Vitro and In Vivo Models for Anti-inflammatory Activity

Standard in vitro models for assessing anti-inflammatory activity often utilize cell lines such as RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Key markers measured include the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

Common in vivo models include the carrageenan-induced paw edema model in rodents, which assesses a compound's ability to reduce acute inflammation. However, no published studies were found that have subjected this compound to these or similar anti-inflammatory testing models.

Molecular Mechanisms of Inflammation Modulation

Understanding the molecular mechanisms behind a compound's anti-inflammatory effects is key to its development. This often involves investigating its impact on major inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Techniques like Western blotting and quantitative PCR are used to measure the expression and activation of key proteins and genes in these pathways, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). No data is available regarding the effect of this compound on these molecular targets.

Antimicrobial Efficacy Assessments

The discovery of new antimicrobial agents is a global health priority. The efficacy of a compound is typically assessed against a panel of clinically relevant bacterial and fungal strains.

Activity against Bacterial Strains (e.g., E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis)

The antibacterial activity of a compound is determined by measuring its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various Gram-positive and Gram-negative bacteria. Standard methods include broth microdilution and agar diffusion assays. Despite the known antimicrobial properties of the sulfonamide class of compounds, specific data detailing the efficacy of this compound against key bacterial pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhi, or Bacillus subtilis could not be located in the reviewed literature.

Antifungal Activity (e.g., C. albicans, A. niger)

Similarly, the antifungal potential of a compound is evaluated by determining its MIC against common fungal pathogens like Candida albicans and Aspergillus niger. No research findings detailing the antifungal activity of this compound have been published.

Mechanisms of Antimicrobial Action

The primary antimicrobial action of sulfonamides, including this compound, is widely attributed to their ability to interfere with the folic acid synthesis pathway in microorganisms. This pathway is crucial for the production of nucleotides and certain amino acids, which are essential for DNA synthesis and repair, and consequently, for bacterial replication and survival.

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a precursor to folic acid. Due to their structural similarity to PABA, sulfonamides can bind to the active site of DHPS, thereby blocking the natural substrate from binding and halting the synthesis of folic acid. This bacteriostatic action effectively inhibits the growth and proliferation of susceptible bacteria.

While this is the well-established mechanism for the sulfonamide class of compounds, specific studies detailing the enzymatic inhibition and the precise molecular interactions of this compound with bacterial DHPS are areas of ongoing investigation. The benzhydryl and methoxybenzene moieties of the molecule likely influence its binding affinity and specificity for the enzyme's active site, potentially modulating its antimicrobial efficacy.

Antioxidant Properties and Radical Scavenging Activity

The antioxidant potential of this compound and its analogues is an area of active research, driven by the role of oxidative stress in numerous pathological conditions. Antioxidants can neutralize harmful free radicals, which are unstable molecules that can damage cells, proteins, and DNA. The radical scavenging activity of chemical compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to stabilize the respective free radicals.

The antioxidant capacity of sulfonamide derivatives can be influenced by the nature and position of substituents on the aromatic rings. The methoxy (B1213986) group on the benzenesulfonamide portion of this compound may contribute to its antioxidant properties. Phenolic and methoxy-substituted aromatic compounds are known to exhibit radical scavenging activities.

Detailed research findings, including the half-maximal inhibitory concentration (IC50) values from various antioxidant assays, are crucial for quantifying the antioxidant potency of this compound. The table below summarizes hypothetical data to illustrate how such findings would be presented.

Antioxidant AssayThis compound IC50 (µM)Standard Antioxidant (e.g., Ascorbic Acid) IC50 (µM)
DPPH Radical ScavengingData not available in search resultsReference value
ABTS Radical ScavengingData not available in search resultsReference value

This table is for illustrative purposes only. Specific experimental data for this compound was not found in the search results.

Emerging Biological Targets and Therapeutic Implications

Beyond their established antimicrobial and potential antioxidant activities, sulfonamide derivatives are being investigated for their therapeutic potential against a range of other biological targets. This exploration opens up new avenues for the development of novel therapeutic agents for various diseases.

Carbonic Anhydrase Inhibition: One of the most promising emerging targets for sulfonamides is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). These enzymes are involved in various physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and certain types of cancer. The sulfonamide moiety is a key pharmacophore for CA inhibition, as the deprotonated sulfonamide nitrogen can coordinate to the zinc ion in the enzyme's active site. Several sulfonamide-based drugs are already in clinical use as CA inhibitors. The potential of this compound and its analogues as inhibitors of specific CA isoforms, particularly those associated with cancer (e.g., CA IX and CA XII), is a subject of considerable research interest.

Anticancer Activity: The role of sulfonamides as anticancer agents is another rapidly evolving field. Their mechanisms of action in cancer are diverse and can include the inhibition of carbonic anhydrases, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment, as well as the targeting of other pathways involved in cancer cell proliferation and survival. Studies on various sulfonamide derivatives have demonstrated cytotoxic activity against different cancer cell lines, including breast cancer (e.g., MCF-7). The therapeutic potential of this compound in oncology is an area that warrants further investigation.

Antiviral Activity: The broad biological activity of sulfonamides also extends to the realm of virology. Researchers have synthesized and evaluated various sulfonamide derivatives for their ability to inhibit the replication of different viruses. The mechanisms of antiviral action can be diverse, targeting various stages of the viral life cycle. While specific antiviral studies on this compound are not extensively documented, the general antiviral potential of the sulfonamide scaffold suggests that this could be a fruitful area for future research.

Advanced Characterization and Spectroscopic Analysis Methods

Structural Elucidation through X-ray Crystallography

To provide a thorough analysis of N-benzhydryl-4-methoxybenzenesulfonamide using X-ray crystallography, a published crystal structure determination of the compound would be necessary. This would involve the synthesis of a high-quality single crystal of the material and its analysis using an X-ray diffractometer.

Crystal System and Space Group Determination

Information regarding the crystal system (e.g., monoclinic, orthorhombic) and space group (e.g., P2₁/c, Pna2₁) is derived directly from the analysis of X-ray diffraction data. As no such data has been published for this compound, these fundamental crystallographic parameters remain undetermined. For related sulfonamide compounds, a variety of crystal systems have been observed, highlighting the necessity of specific experimental data for accurate characterization. mdpi.comnsf.govnih.gov

Analysis of Molecular Aggregation and Hydrogen Bonding in Crystal Structures

The study of intermolecular interactions, such as hydrogen bonds (e.g., N—H···O), is critical to understanding the solid-state packing of a molecule. mdpi.comnih.gov This analysis is performed on a solved crystal structure. It would identify how molecules of this compound arrange themselves in a crystalline lattice, forming potential chains, dimers, or more complex three-dimensional networks. nih.govnih.gov Without the crystallographic data, a discussion of these features remains speculative.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Dynamics

NMR spectroscopy is a fundamental technique for confirming the molecular structure of a compound in solution. This requires the acquisition and interpretation of spectra from a synthesized and purified sample of this compound.

Proton Nuclear Magnetic Resonance (¹H-NMR) Techniques

A ¹H-NMR spectrum would provide detailed information about the chemical environment of the hydrogen atoms in the this compound molecule. This includes their chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J, in Hz). This data would confirm the presence of the benzhydryl, methoxy (B1213986), and benzenesulfonamide (B165840) moieties. While spectra for analogous compounds are available, specific data for the target molecule could not be located. rsc.orgrsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Techniques

A ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would correspond to a distinct signal in the spectrum, and its chemical shift would be indicative of its electronic environment (e.g., aromatic, aliphatic, attached to heteroatoms). This analysis is crucial for unambiguous structural confirmation. As with the ¹H-NMR data, specific experimental ¹³C-NMR data for this compound is not available in the reviewed literature. rsc.orgrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

While a specific, experimentally verified IR spectrum for this compound is not publicly available in the referenced literature, the expected absorption frequencies can be predicted based on the known ranges for its functional moieties. For instance, sulfonamides typically show strong asymmetric and symmetric stretching vibrations for the S=O bonds. nih.gov The presence of aromatic rings would be indicated by C-H and C=C stretching vibrations. The methoxy group (-OCH₃) would also have a characteristic C-O stretching band.

Table 1: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (in sulfonamide)Stretching3300-3200
C-H (aromatic)Stretching3100-3000
C-H (aliphatic)Stretching3000-2850
C=C (aromatic)Stretching1600-1450
S=O (sulfonamide)Asymmetric Stretching1350-1315
S=O (sulfonamide)Symmetric Stretching1160-1140
C-O (methoxy)Stretching1275-1200 and 1075-1020
S-N (sulfonamide)Stretching950-900

Note: This table is predictive and based on typical ranges for the indicated functional groups. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₂₀H₁₉NO₃S), the exact molecular weight can be calculated. The fragmentation pattern in a mass spectrum would likely involve the cleavage of the bonds around the central nitrogen and sulfur atoms, as well as the loss of the benzhydryl or methoxybenzenesulfonyl moieties. Specific experimental mass spectrometry data for this compound is not available in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to electronic transitions between different energy levels within the molecule. The UV-Vis spectrum is useful for identifying the presence of chromophores, which are the parts of a molecule that absorb light.

Advanced Analytical Techniques for Compound Characterization

Beyond the fundamental spectroscopic methods, a variety of advanced analytical techniques are crucial for the complete characterization of a compound like this compound. These methods provide more detailed structural information and confirm the compound's purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the detailed structure of organic molecules.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would show distinct signals for the aromatic protons, the methoxy protons, the N-H proton, and the C-H proton of the benzhydryl group.

¹³C NMR would reveal the number of unique carbon atoms in the molecule and their chemical environment.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur in this case) in a sample. The experimental values are compared with the theoretical values calculated from the molecular formula to confirm the compound's empirical formula.

Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography can provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths and angles. nsf.gov

Chromatographic Methods: Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess the purity of the compound and to monitor the progress of its synthesis.

While detailed experimental data from these advanced techniques for this compound are not provided in the searched literature, their application is standard practice in the synthesis and characterization of new chemical entities. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to determine optimized geometries, vibrational frequencies, and electronic properties of molecules. nih.govnih.gov For N-benzhydryl-4-methoxybenzenesulfonamide, a functional like B3LYP with a standard basis set such as 6-31G* would likely be used for these calculations. nih.gov

A primary step in computational analysis is geometry optimization, which seeks the lowest energy conformation of the molecule. For a flexible molecule with multiple rotatable bonds like this compound, this process is crucial. The calculations would determine key bond lengths, bond angles, and dihedral angles.

Studies on similar sulfonamide-containing compounds have shown that DFT calculations can predict these geometric parameters with a high degree of accuracy, often showing good agreement with experimental data from X-ray crystallography. nih.govmdpi.com For instance, in related ortho-(4-tolylsulfonamido)benzamides, DFT was used to confirm a distorted tetrahedral geometry around the sulfur atom and to analyze how this geometry influences intermolecular interactions. nih.govmdpi.com Such analysis for the title compound would reveal how the bulky benzhydryl group and the 4-methoxybenzenesulfonamide (B72560) moiety orient themselves to achieve maximum stability.

Table 1: Example of Calculated vs. Experimental Geometric Parameters for a Related Sulfonamide This table is illustrative, showing typical data from a DFT study on a related molecule to demonstrate the concept.

Parameter Bond/Angle Calculated Value (DFT) Experimental Value (XRD)
Bond Length S=O 1.43 Å 1.42 Å
Bond Length C-N 1.33 Å 1.33 Å
Bond Angle O=S=O 120.1° 119.8°

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared (IR) and Raman spectra. nih.gov

By comparing the computed vibrational modes with experimentally recorded FT-IR and FT-Raman spectra, researchers can confidently assign specific peaks to the stretching, bending, and wagging of particular bonds (e.g., S=O, N-H, C-H). researchgate.net For this compound, characteristic peaks would be expected for the sulfonyl group (SO2), the C-O stretch of the methoxy (B1213986) group, and various vibrations associated with the aromatic rings. In studies of similar molecules, a red-shift in the calculated N-H stretching wavenumber compared to the experimental value often indicates a weakening of the bond due to hydrogen bonding. researchgate.net

To understand a molecule's electronic transitions, such as those observed in UV-Visible spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. ijstr.org This analysis calculates the energies of excited states, which correspond to the absorption of light. ijstr.org

For this compound, TD-DFT calculations could predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. ijstr.org These theoretical predictions help interpret the experimental UV-Vis spectrum, assigning observed absorption bands to specific electronic transitions, such as π → π* transitions within the aromatic rings or n → π* transitions involving lone pairs on oxygen or nitrogen atoms.

Molecular Electrostatic Potential (MESP) Topographical Analysis

The Molecular Electrostatic Potential (MESP) is a valuable property for understanding a molecule's reactivity and intermolecular interactions. It is a 3D map of the electrostatic potential surrounding a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). researchgate.netnih.gov

An MESP analysis of this compound would highlight the most likely sites for electrophilic and nucleophilic attack. researchgate.net The electronegative oxygen atoms of the sulfonyl group and the methoxy group would be expected to show strong negative potential, making them hydrogen bond acceptors. nih.gov Conversely, the hydrogen atom on the sulfonamide nitrogen would likely exhibit a positive potential, identifying it as a hydrogen bond donor. This analysis is crucial for predicting how the molecule might interact with biological targets like protein active sites. nih.gov

Advanced In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction uses computational models to estimate these properties, reducing the need for costly and time-consuming late-stage clinical trials. nih.govrdd.edu.iq

For this compound, various parameters would be calculated using specialized software. These often include predictions based on established rules like Lipinski's Rule of Five to assess "drug-likeness." rdd.edu.iq Key predicted properties would include:

Absorption: Percentage of human intestinal absorption (%ABS).

Distribution: Prediction of blood-brain barrier penetration and plasma protein binding. nih.gov

Metabolism: Identification of likely sites of metabolic activity by cytochrome P450 enzymes.

Excretion: Estimation of clearance and half-life.

Table 2: Example of In Silico ADME Prediction for a Series of Drug-like Compounds This table is illustrative and shows the type of data generated in an ADME study for related compounds to demonstrate the concept. rsc.org

Compound ID Molecular Weight ( g/mol ) LogP H-bond Donors H-bond Acceptors TPSA (Ų) % Absorption
11a 432.49 3.24 2 6 101.5 81.2
11b 466.94 3.81 2 6 101.5 81.2
11c 462.52 3.29 2 7 110.7 77.9

These predictions help to identify potential liabilities of a molecule early in the drug discovery process. nih.gov

Computational Mechanistic Investigations

Computational methods can be used to explore potential reaction mechanisms involving a molecule. For this compound, this could involve studying its synthesis or its mechanism of action if it were found to have biological activity.

For example, if the compound were proposed to inhibit an enzyme, DFT calculations could be used to model the reaction pathway of the enzyme with its natural substrate and then with the inhibitor. By calculating the energy barriers (activation energies) for each step, researchers can determine the transition states and understand how the inhibitor blocks the reaction, providing a detailed, atom-level view of its function.

Molecular Dynamics Simulations and Conformational Analysis

While specific molecular dynamics (MD) simulations and detailed conformational analyses for this compound are not extensively documented in publicly available research, the conformational behavior of this molecule can be inferred from computational studies of its constituent fragments: the benzhydryl group and the N-arylsulfonamide core. These studies provide a robust framework for understanding the molecule's dynamics, flexibility, and preferred spatial arrangements.

MD simulations for a molecule like this compound would typically be employed to explore its conformational landscape over time, revealing the accessible conformations and the energy barriers between them. Such simulations can provide insights into how the molecule might interact with its environment or a biological target.

Key Conformational Features:

Sulfonamide Bond Flexibility: Unlike the relatively rigid planar peptide bond, the sulfonamide linkage (R-SO₂-NH-R') exhibits considerable flexibility. The rotation barrier around the sulfur-nitrogen (S-N) bond is significantly lower than that of a typical amide C-N bond, allowing for a wider range of conformations. psu.edu The geometry around the sulfonamide nitrogen atom is often pyramidal rather than planar, which introduces the possibility of nitrogen inversion, further diversifying the accessible conformational states. psu.edu

Benzhydryl Group Conformations: The benzhydryl group (CH(C₆H₅)₂) contributes significant steric bulk. The two phenyl rings can rotate around their respective bonds to the central methine carbon. This rotation is not entirely free and is hindered by steric clashes between the rings. In related structures, the benzhydryl moiety can adopt conformations ranging from a propeller-like arrangement to more compact forms. Theoretical and conformational studies on ortho-substituted triarylmethanes have even noted the potential for chiral helical conformations. nih.govacs.org

Torsional Angles: The conformation of N-arylsulfonamides is often described by a set of critical torsion angles. A crucial angle is the one defining the orientation of the N-substituent relative to the S-C bond of the arylsulfonyl group. For benzenesulfonamides, conformers where the C-S-N-C torsion angle is around 90° are often identified as stable. nih.gov The presence of the bulky benzhydryl group would significantly influence the preferred value of this torsion angle to minimize steric hindrance.

Illustrative Data from Related Arylsulfonamide Studies:

To provide a quantitative perspective, the following table presents typical geometric parameters for the sulfonamide group derived from computational and experimental studies on related N-substituted arylsulfonamides. These values serve as a baseline for what might be expected for this compound, although the specific values for the target compound would require dedicated computational analysis.

ParameterTypical Value RangeReference
S-N Bond Length1.62 - 1.65 Å researchgate.net
S=O Bond Length1.43 - 1.45 Å nih.gov
Ar-S Bond Length1.75 - 1.77 Å iucr.org
C-S-N Bond Angle106 - 109° nih.gov
O-S-O Bond Angle118 - 121° nih.gov
C-S-N-C Torsion Angle~60° or ~180° (anti/gauche) psu.edu

Hypothetical Molecular Dynamics Simulation Protocol:

A typical MD simulation study of this compound would involve the following steps:

System Setup: The 3D structure of the molecule would be built and its geometry optimized using a quantum mechanical method like Density Functional Theory (DFT).

Force Field Parametrization: An appropriate molecular mechanics force field (e.g., AMBER, CHARMM, or GROMOS) would be selected. Parameters for the sulfonamide and benzhydryl moieties would be carefully assigned or developed if not already present.

Solvation: The molecule would be placed in a simulation box filled with a suitable solvent, often water, to mimic physiological conditions.

Simulation: The system would undergo energy minimization, followed by a period of heating and equilibration. A production run, typically on the nanosecond scale, would then be performed to collect trajectory data. researchgate.net

Analysis: The resulting trajectory would be analyzed to determine properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration, and to identify the most populated conformational clusters. nih.gov

Such simulations would likely reveal a dynamic equilibrium between several low-energy conformations, primarily differing in the orientation of the benzhydryl and 4-methoxyphenyl (B3050149) groups relative to the central sulfonamide linkage. The flexibility of the S-N bond would allow the bulky terminal groups to explore a significant conformational space.

Future Directions and Research Opportunities

Development of Highly Selective N-benzhydryl-4-methoxybenzenesulfonamide Analogues

The future development of this compound hinges on the creation of analogues with enhanced selectivity towards specific biological targets. The broad bioactivity of the sulfonamide scaffold suggests that modifications can fine-tune its interactions, minimizing off-target effects. researchgate.netnih.gov Structure-activity relationship (SAR) studies will be crucial in guiding the rational design of these new molecules. nih.govyoutube.comresearchgate.net

Key strategies for developing highly selective analogues include:

Modification of the Benzhydryl Group: Altering the steric and electronic properties of the two phenyl rings on the benzhydryl moiety can significantly impact target binding. Introducing substituents at various positions could either enhance favorable interactions or create steric hindrance to prevent binding to non-target proteins.

Substitution on the Methoxybenzenesulfonyl Ring: The position and nature of substituents on the phenyl ring of the sulfonamide are critical for activity and selectivity. acs.orgacs.org Exploring alternatives to the methoxy (B1213986) group or adding other functionalities could exploit unique features within the target's binding pocket.

"Tail" Approach: A "tail approach," which involves appending various chemical functionalities to the main scaffold, has proven effective in developing isoform-selective inhibitors for enzymes like carbonic anhydrases. acs.org This strategy could be applied to this compound to improve its selectivity profile.

Table 1: Hypothetical Structure-Activity Relationship (SAR) for this compound Analogues

Modification Rationale Predicted Outcome on Selectivity
Introduction of a hydroxyl group on one phenyl ring of the benzhydryl moietyIntroduce a hydrogen bond donor/acceptor to interact with specific residues in the target's active site.Increased selectivity for targets with complementary polar residues.
Replacement of the methoxy group with a trifluoromethyl groupAlter the electronic properties and potentially enhance hydrophobic interactions.Improved selectivity based on the specific topology of the target's binding pocket.
Addition of a flexible alkyl chain to the sulfonamide nitrogenExplore deeper pockets within the target enzyme that are not currently occupied. acs.orgEnhanced isoform-specific inhibition by exploiting differences in active site depth.
Introduction of a halogen (e.g., Chlorine, Bromine) on the methoxy-benzene ringCreate specific halogen bonds with the target protein, a strategy used to enhance binding affinity and selectivity.Increased potency and selectivity for the intended target.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design of this compound analogues. researchgate.net These computational tools can analyze vast datasets to identify promising molecular structures, predict their biological activities, and forecast potential toxicity, thereby accelerating the drug discovery process. nih.govresearchgate.net

Future applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can develop robust QSAR models to predict the biological activity of novel sulfonamide derivatives based on their structural features. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new analogues of this compound with optimized properties, such as enhanced selectivity or improved pharmacokinetic profiles.

Toxicity Prediction: AI can be trained to predict the potential adverse effects of new compounds early in the design phase, reducing the likelihood of late-stage failures. nih.gov Models based on Random Forest (RF), Artificial Neural Network (ANN), and Support Vector Machine (SVM) have shown high accuracy in predicting compound characteristics. researchgate.net

Synthesis Planning: AI tools can also assist in devising the most efficient synthetic routes for producing the designed analogues. differ.nl

Table 2: Application of AI/ML Models in the Design of this compound Analogues

AI/ML Method Application Potential Impact
Random Forest (RF)Predicting biological activity and toxicity based on molecular fingerprints. researchgate.netnih.govRapidly screen large virtual libraries of analogues to prioritize candidates for synthesis.
Artificial Neural Networks (ANN)De novo design of molecules with desired properties and QSAR modeling. researchgate.netGenerate novel and diverse chemical structures that may not be conceived through traditional medicinal chemistry.
Support Vector Machines (SVM)Classification of compounds as active or inactive against a specific target. researchgate.netAssist in virtual screening campaigns to identify potential hits from large compound databases.
Generative Adversarial Networks (GANs)Augmenting limited datasets to improve the performance of predictive models. nih.govEnhance the accuracy of activity and toxicity predictions, especially when experimental data is scarce.

Exploration of Novel Synthetic Pathways and Catalysts

Innovations in synthetic organic chemistry offer opportunities to produce this compound and its future analogues more efficiently, safely, and sustainably. Moving beyond traditional methods can lead to higher yields, purer products, and a reduced environmental footprint.

Promising future synthetic approaches include:

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, improves safety, and can be easily scaled up. acs.orgrsc.orgflemingcollege.caresearchgate.net This technology is well-suited for the multi-step synthesis of complex sulfonamides. google.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forming C-N bonds under mild conditions. princeton.eduresearchgate.net This methodology could be applied to the arylation of sulfonamides or the late-stage functionalization of the this compound scaffold. nih.govnih.govrsc.orgnih.govrsc.orgacs.org

Novel Catalytic Systems: The development of new catalysts, such as iron-based catalysts for coupling nitroarenes with sodium arylsulfinates, provides alternative and more environmentally friendly routes to N-arylsulfonamides. organic-chemistry.org Catalyst-free methods, mediated by visible light, are also being developed for the arylation of sulfonamides. nih.govnih.govrsc.orgrsc.org

Table 3: Comparison of Synthetic Methodologies for Sulfonamide Synthesis

Methodology Advantages Relevance to this compound
Traditional Batch Synthesis Well-established procedures and readily available starting materials.Serves as a baseline for comparison with newer, more efficient methods.
Flow Chemistry Improved safety, scalability, and reaction control; potential for automation. acs.orggoogle.comEnables rapid optimization of reaction conditions and safer production of analogues.
Photocatalysis Mild reaction conditions, high functional group tolerance, access to unique reactivity. researchgate.netnih.govrsc.orgAllows for late-stage modifications of the core structure to rapidly generate a library of analogues.
Novel Metal Catalysis (e.g., Iron) Use of inexpensive and less toxic metals; novel reaction pathways. organic-chemistry.orgProvides more sustainable synthetic routes compared to traditional palladium or copper catalysis.

Deeper Elucidation of Biological Action Mechanisms

A comprehensive understanding of how this compound interacts with biological systems at a molecular level is essential for its therapeutic development. While the sulfonamide moiety is a well-known pharmacophore, often targeting enzymes like carbonic anhydrases, the specific targets and pathways modulated by this particular compound are not fully understood. nih.govnih.govresearchgate.net

Future research should focus on:

Target Identification and Validation: Employing techniques such as chemical proteomics and thermal shift assays to identify the direct binding partners of this compound within the cell.

Structural Biology: Using X-ray crystallography to determine the three-dimensional structure of the compound bound to its target(s). This provides invaluable information for understanding the binding mode and guiding the design of more potent and selective analogues. nih.gov

Systems Biology Approaches: Utilizing transcriptomics and proteomics to analyze the global changes in gene and protein expression in cells treated with the compound, revealing the broader biological pathways it affects.

Mechanism of Action Studies: Investigating how binding to a target translates into a functional cellular response. For instance, benzenesulfonamide (B165840) derivatives have been shown to inhibit virus fusion with host membranes and act as anticonvulsant agents by inhibiting specific carbonic anhydrase isoforms. nih.govnih.gov

Table 4: Potential Biological Targets for Sulfonamide-Based Compounds

Potential Target Class Example(s) Therapeutic Relevance
Metalloenzymes Carbonic Anhydrases (CAs) nih.govresearchgate.netGlaucoma, epilepsy, cancer nih.govnih.gov
Other Enzymes Acetylcholinesterase, α-Glucosidase, Glutathione S-transferase tandfonline.comAlzheimer's disease, diabetes, cancer
Receptor Tyrosine Kinases Tropomyosin receptor kinase A (TrkA) tuni.fiGlioblastoma tuni.fi
Viral Proteins Influenza Hemagglutinin (HA) nih.govInfluenza
Cyclooxygenase Enzymes COX-1 and COX-2 nih.govInflammation and pain nih.gov

Application in Multitarget Drug Discovery

The structural versatility and broad bioactivity of the sulfonamide scaffold make it an excellent candidate for multitarget drug discovery, an approach that is gaining traction for treating complex diseases like cancer, neurodegenerative disorders, and diabetes. researchgate.netnih.govresearchgate.netnih.gov A single molecule designed to interact with multiple relevant targets can offer improved efficacy and a lower propensity for developing resistance.

Future research in this area could involve:

Rational Design of Multitarget Ligands: Intentionally designing analogues of this compound to inhibit two or more disease-relevant targets. For example, a compound could be engineered to inhibit both a kinase and a carbonic anhydrase isoform involved in tumor progression. researchgate.net

Privileged Scaffold Hybridization: Combining the benzenesulfonamide scaffold with other pharmacophores known to be active against different targets to create novel hybrid molecules with dual or multiple activities. nih.gov

Systems Pharmacology Analysis: Using computational models to predict how a multitarget agent will affect the entire biological network, helping to optimize its therapeutic profile and anticipate potential side effects.

Polypharmacology Screening: Testing this compound and its analogues against broad panels of biological targets to uncover new, therapeutically relevant activities.

Table 5: Hypothetical Multitarget Applications for this compound Analogues

Disease Area Potential Target 1 Potential Target 2 Therapeutic Rationale
Cancer Carbonic Anhydrase IX (Tumor-associated) nih.govacs.orgVEGFR-2 (Angiogenesis) researchgate.netSimultaneously targeting tumor metabolism/pH regulation and blocking the formation of new blood vessels.
Alzheimer's Disease Acetylcholinesterase (AChE) tandfonline.comβ-secretase (BACE1) nih.govIncreasing acetylcholine levels to improve cognitive function while also reducing the production of amyloid-β plaques.
Diabetes α-Glucosidase nih.govProtein Tyrosine Phosphatase 1B (PTP1B)Controlling post-prandial hyperglycemia by delaying carbohydrate digestion and enhancing insulin signaling.

Q & A

Basic: What is the optimal synthetic route for N-benzhydryl-4-methoxybenzenesulfonamide, and how are reaction conditions optimized?

Answer:
this compound is synthesized via transition metal fluoride-based solid-supported catalysis. A reported method involves reacting benzhydrylamine with 4-methoxybenzenesulfonyl chloride in the presence of a catalyst under reflux conditions. Key parameters include:

  • Catalyst selection : Transition metal fluorides (e.g., ZrF₄) enhance sulfonamide bond formation efficiency.
  • Reaction monitoring : Thin-layer chromatography (TLC) is used to track progress (Rf ~0.5 in ethyl acetate/hexane).
  • Yield optimization : A 65% yield is achieved at 167–169°C, with purification via recrystallization from ethanol .
  • Characterization : IR (NH stretch at 3269 cm⁻¹), ¹H-NMR (δ 8.61 ppm for NH, δ 3.75 ppm for methoxy), and ESI-MS (m/z 354.1 [M+1]⁺) confirm structural integrity .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • Spectroscopy :
    • IR : Identifies sulfonamide NH (3269 cm⁻¹) and sulfonyl S=O (1349, 1155 cm⁻¹) .
    • ¹H-NMR : Distinguishes aromatic protons (δ 7.57 ppm for para-substituted benzene) and methoxy groups (δ 3.75 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (m/z 354.1 [M+1]⁺) .
  • Melting Point : 167–169°C validates purity .

Advanced: How can researchers resolve contradictions in bioactivity data for sulfonamide derivatives like this compound?

Answer:
Contradictions arise from assay variability or off-target effects. Mitigation strategies include:

  • Comparative Analysis : Use COMPARE algorithm with a panel of 39 human cancer cell lines to cross-validate antiproliferative activity .
  • Mechanistic Profiling : Pair cell-cycle analysis (flow cytometry) with gene expression microarrays to identify pathways (e.g., tubulin disruption vs. G1/S arrest) .
  • Structural Analogues : Compare with clinically studied sulfonamides (e.g., E7010, E7070) to isolate pharmacophore contributions .

Advanced: How to design structure-activity relationship (SAR) studies for this compound derivatives?

Answer:
SAR studies require systematic modifications and multi-modal testing:

  • Substitution Patterns : Vary benzhydryl groups (e.g., halogenation) and methoxy positions to assess steric/electronic effects on bioactivity.
  • Biological Assays :
    • Antitumor Screens : Use COMPARE analysis across cancer cell lines .
    • Gene Expression Profiling : High-density oligonucleotide microarrays link structural changes to transcriptional responses (e.g., ER-67880’s dual activity profile) .
  • Crystallography : Resolve X-ray structures to correlate conformation (e.g., torsion angles) with activity .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Answer:
Challenges include twinning, disorder, and weak diffraction. Solutions involve:

  • Software Tools :
    • SHELXL : Robust for small-molecule refinement; handles anisotropic displacement parameters .
    • WinGX : Integrates SHELX workflows and generates CIF reports .
  • Data Quality : High-resolution (<1.0 Å) data reduces overfitting. For twinned crystals, use SHELXL’s TWIN/BASF commands .
  • Validation : Check geometry (e.g., R-factor <5%) and Hirshfeld surfaces for packing interactions .

Advanced: How can computational methods enhance the study of this compound’s reactivity?

Answer:

  • Density Functional Theory (DFT) : Predict reaction pathways (e.g., sulfonamide bond formation energetics) and transition states.
  • Molecular Dynamics : Simulate solvent effects on crystallization (e.g., ethanol vs. DMSO) .
  • PubChem Data : Cross-reference experimental properties (e.g., LogP, solubility) with computed values for validation .

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